

physical and chemical properties of 3-Ethoxy-4-ethoxycarbonylphenylacetic acid

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Compound of Interest

Compound Name: 3-Ethoxy-4-ethoxycarbonylphenylacetic acid

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An In-depth Technical Guide to 3-Ethoxy-4-ethoxycarbonylphenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethoxy-4-ethoxycarbonylphenylacetic acid is a key chemical intermediate, primarily recognized for its crucial role in the synthesis of Repaglinide, an oral antidiabetic drug.^[1] Repaglinide belongs to the meglitinide class of short-acting insulin secretagogues and is used in the management of type 2 diabetes mellitus. This document provides a comprehensive overview of the physical and chemical properties, synthesis protocols, and other technical data for **3-Ethoxy-4-ethoxycarbonylphenylacetic acid**, intended to support research, development, and manufacturing activities.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **3-Ethoxy-4-ethoxycarbonylphenylacetic acid** is presented below. This data has been compiled from various chemical databases and supplier information.

Table 1: Identifiers and General Properties

Property	Value	Source(s)
IUPAC Name	2-(3-ethoxy-4-ethoxycarbonylphenyl)acetic acid	[2]
CAS Number	99469-99-5	[1][2][3][4][5]
Molecular Formula	C ₁₃ H ₁₆ O ₅	[3][4][6]
Molecular Weight	252.26 g/mol	[2][6]
Appearance	White to pale yellow solid	
Synonyms	Repaglinide Impurity B, Ethyl 4-carboxymethyl-2-ethoxybenzoate, 4-Ethoxycarbonyl-3-ethoxyphenylacetic acid	[2][4]

Table 2: Physicochemical Data

Property	Value	Source(s)
Melting Point	78-80 °C	[5]
Boiling Point	414.8 ± 35.0 °C at 760 mmHg (Predicted)	[5]
Density	1.191 g/cm ³	[5]
Flash Point	155.9 °C	
pKa (Predicted)	3.96 ± 0.10	[5]
Solubility	Soluble in Dichloromethane, Ether, Methanol. Slightly soluble in Chloroform.	[5]

Spectral Data

Detailed spectral data is essential for the structural confirmation and quality control of **3-Ethoxy-4-ethoxycarbonylphenylacetic acid**. While comprehensive spectral data is often provided by commercial suppliers with the purchase of the compound, some information is publicly available.[\[3\]](#)[\[4\]](#)

- Infrared (IR) Spectroscopy: A vapor phase IR spectrum is available for this compound.[\[2\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific experimental ¹H-NMR and ¹³C-NMR data are not readily available in public databases, suppliers of the reference standard indicate that this data is provided with the compound.[\[3\]](#)[\[4\]](#)
- Mass Spectrometry (MS): High-resolution mass spectrometry data is typically included in the certificate of analysis from commercial suppliers.[\[3\]](#)[\[4\]](#)

Experimental Protocols: Synthesis of 3-Ethoxy-4-ethoxycarbonylphenylacetic Acid

Several synthetic routes for **3-Ethoxy-4-ethoxycarbonylphenylacetic acid** have been reported. Below are detailed methodologies for two distinct and commonly cited experimental protocols.

Protocol 1: Synthesis from 3-Hydroxyphenylacetic Acid

This method involves a multi-step synthesis starting from 3-hydroxyphenylacetic acid.[\[1\]](#)

Step 1: Esterification of 3-Hydroxyphenylacetic Acid

- Reactants: 3-Hydroxyphenylacetic acid, Ethanol, Sulfuric acid.
- Procedure: A mixture of 3-hydroxyphenylacetic acid and ethanol is treated with a catalytic amount of concentrated sulfuric acid. The mixture is refluxed for several hours. After completion of the reaction, the excess ethanol is removed under reduced pressure. The residue is dissolved in an organic solvent, washed with a sodium bicarbonate solution and then with brine, dried over anhydrous sodium sulfate, and concentrated to yield ethyl 3-hydroxyphenylacetate.

Step 2: Formylation of Ethyl 3-Hydroxyphenylacetate

- Reactants: Ethyl 3-hydroxyphenylacetate, Hexamethylenetetramine (HMTA), Trifluoroacetic acid.
- Procedure: Ethyl 3-hydroxyphenylacetate is dissolved in trifluoroacetic acid, and hexamethylenetetramine is added portion-wise. The reaction mixture is heated and stirred for several hours. After cooling, the mixture is poured into water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give the formylated intermediate.

Step 3: Oxidation of the Formyl Group

- Reactants: The formylated intermediate, an oxidizing agent (e.g., potassium permanganate or hydrogen peroxide).
- Procedure: The formylated compound is dissolved in a suitable solvent and treated with an oxidizing agent under controlled temperature conditions. The reaction is monitored until the starting material is consumed. The reaction mixture is then worked up to isolate the corresponding carboxylic acid derivative.

Step 4: Etherification of the Phenolic Hydroxyl Group

- Reactants: The product from the previous step, Diethyl sulfate, a base (e.g., potassium carbonate).
- Procedure: The phenolic compound is dissolved in a polar aprotic solvent, and a base is added, followed by the dropwise addition of diethyl sulfate. The mixture is stirred at an elevated temperature for several hours. After completion, the reaction mixture is filtered, and the solvent is evaporated. The residue is purified to yield the etherified product.

Step 5: Selective Hydrolysis

- Reactants: The etherified diester, a base (e.g., sodium hydroxide).
- Procedure: The diester is dissolved in a mixture of ethanol and water, and a stoichiometric amount of a base is added at a controlled temperature. The reaction is monitored by TLC. Upon completion, the pH is adjusted to acidic, and the product, **3-Ethoxy-4-**

ethoxycarbonylphenylacetic acid, is extracted with an organic solvent. The solvent is then removed to yield the final product.

Protocol 2: Synthesis from Ethyl 2-ethoxy-4-methylbenzoate

This patented process provides an alternative route to the target compound.

Step 1: Carbanion Formation

- Reactants: Ethyl 2-ethoxy-4-methylbenzoate, Lithium diisopropylamide (LDA).
- Procedure: A solution of diisopropylamine in anhydrous tetrahydrofuran (THF) is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere. n-Butyllithium is added dropwise to generate LDA. A solution of ethyl 2-ethoxy-4-methylbenzoate in THF is then added slowly to the LDA solution, and the mixture is stirred to form the carbanion.

Step 2: Carboxylation

- Reactants: The carbanion from the previous step, Carbon dioxide (gas or solid).
- Procedure: Carbon dioxide is bubbled through the reaction mixture or solid carbon dioxide (dry ice) is added in excess. The reaction is allowed to proceed until the carbanion is completely quenched.

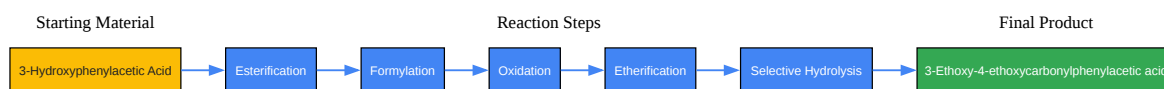
Step 3: Work-up and Isolation

- Procedure: The reaction is quenched with water. The aqueous layer is separated and acidified with a mineral acid (e.g., HCl) to a pH of approximately 2. The precipitated product is then extracted with an organic solvent (e.g., dichloromethane). The organic extracts are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield **3-Ethoxy-4-ethoxycarbonylphenylacetic acid**.

Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of **3-Ethoxy-4-ethoxycarbonylphenylacetic acid** starting from 3-Hydroxyphenylacetic acid, as described in Protocol 1.



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Caption: Synthetic pathway for **3-Ethoxy-4-ethoxycarbonylphenylacetic acid**.

Conclusion

3-Ethoxy-4-ethoxycarbonylphenylacetic acid is a compound of significant interest in the pharmaceutical industry due to its role as a key synthon for Repaglinide. This technical guide provides essential data on its physical and chemical properties, along with detailed experimental protocols for its synthesis. The information presented herein is intended to be a valuable resource for researchers and professionals involved in the development and manufacturing of related pharmaceutical products.

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